REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N(CC)CC)C.[CH2:19]([N:22]=[C:23](SC)[O:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH3:21]>C(O)CC>[I:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[C:23]([O:24][CH2:25][CH2:26][CH3:27])[N:22]([CH2:19][CH2:20][CH3:21])[C:4]2=[O:6]
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)I
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
S-methyl O-propyl propylcarbonimidothioate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(CC)N=C(OCCC)SC
|
Name
|
|
Quantity
|
7.15 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give about 0.6 g of crude material, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica (93:7 hexanes:ethyl acetate)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(N(C(=NC2=CC1)OCCC)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |